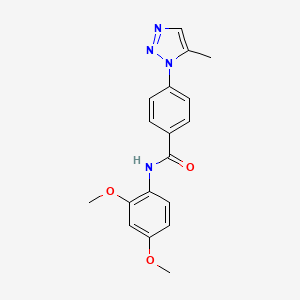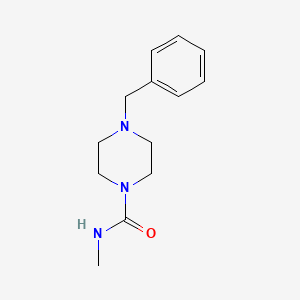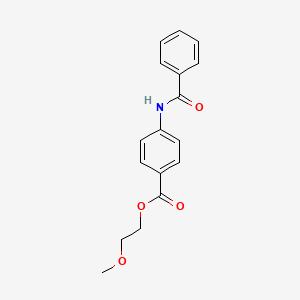![molecular formula C19H24ClFN2O2S B4758705 1-[(2,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4758705.png)
1-[(2,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride
Overview
Description
1-[(2,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride, also known as TASP0410457, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound has been found to have a high affinity for several protein targets, making it a promising candidate for the development of new drugs.
Mechanism of Action
1-[(2,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride exerts its pharmacological effects by inhibiting the activity of PKC and PDE10A, which are involved in several cellular signaling pathways. PKC is a family of serine/threonine kinases that play a key role in the regulation of cell growth, differentiation, and survival. PDE10A is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in several cellular signaling pathways.
Biochemical and Physiological Effects:
1-[(2,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride has been found to have several biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival, the induction of apoptosis, and the modulation of inflammatory responses. It has also been shown to improve cognitive function and memory in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride is its high potency and selectivity for PKC and PDE10A, which makes it a valuable tool for studying the role of these proteins in cellular signaling pathways. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on 1-[(2,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride, including the development of new analogs with improved pharmacokinetic properties and selectivity for specific protein targets. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and its potential therapeutic applications in various diseases.
Scientific Research Applications
1-[(2,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. It has been found to have a high affinity for several protein targets, including protein kinase C (PKC) and phosphodiesterase 10A (PDE10A), which are involved in the regulation of cell growth, proliferation, and survival.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-[(3-fluorophenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S.ClH/c1-15-6-7-19(16(2)12-15)25(23,24)22-10-8-21(9-11-22)14-17-4-3-5-18(20)13-17;/h3-7,12-13H,8-11,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQIBQLECYJQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4758631.png)

![phenyl[4-(phenylethynyl)phenyl]methanone](/img/structure/B4758644.png)
![3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4758649.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4758657.png)
![6-({[3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4758665.png)
![N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4758674.png)


![N-1,3-benzodioxol-5-yl-N'-[3-(3-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4758681.png)
![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4758690.png)

![6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide](/img/structure/B4758693.png)
